methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC20025501
Molecular Formula: C20H15BrClFO5
Molecular Weight: 469.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrClFO5 |
|---|---|
| Molecular Weight | 469.7 g/mol |
| IUPAC Name | methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
| Standard InChI | InChI=1S/C20H15BrClFO5/c1-10-13-6-15(22)18(27-9-11-3-4-12(21)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3 |
| Standard InChI Key | FAFWKHHYVSGDBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC |
Introduction
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the coumarin derivatives family. Coumarins are widely studied for their diverse biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structural complexity and functional groups suggest potential applications in medicinal chemistry and material science.
Synthesis Pathway
The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves multi-step reactions:
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Starting Material Preparation:
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The chromenone core is synthesized through condensation of salicylaldehyde derivatives with β-ketoesters.
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Substitution Reactions:
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Halogenation introduces bromine and chlorine atoms at specific positions on the aromatic ring.
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Esterification:
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The acetate group is introduced via esterification using acetic anhydride or related reagents.
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Ether Formation:
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The benzyl ether linkage is formed through nucleophilic substitution using 4-bromo-2-fluorobenzyl chloride.
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Spectroscopic Characterization
The compound's structure can be confirmed via spectroscopic techniques:
| Technique | Key Data |
|---|---|
| NMR (1H & 13C) | Chemical shifts corresponding to aromatic protons, methyl groups, and ester functionalities. |
| Mass Spectrometry (MS) | Molecular ion peak at , confirming the molecular weight. |
| Infrared (IR) | Peaks for ester (), aromatic (), and halogenated groups (, ). |
Biological Significance
Coumarin derivatives like this compound are known for their pharmacological properties:
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Antimicrobial Activity:
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Substituted coumarins exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.
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Anticancer Potential:
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The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, aiding in membrane permeability and interaction with cancer cell targets.
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Antioxidant Properties:
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Coumarins are effective scavengers of free radicals, making them candidates for anti-inflammatory drugs.
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Comparative Analysis with Related Compounds
| Compound Name | Similarity | Differences |
|---|---|---|
| Methyl 4-{[6-(4-bromophenyl)-3-oxo]methyl}benzoate | Similar aromatic substitutions | Lacks fluorine and acetate functionality |
| (±)-R,S-2-Chloro-N-(4-methylchromenyl)-phenylacetamide | Shared chromenone core | Different substitution pattern |
Potential Applications
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Drug Development:
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The compound's structural features make it a candidate for antimicrobial or anticancer drug development.
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Material Science:
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Halogenated coumarins are used in organic light-emitting diodes (OLEDs) and as fluorescent probes.
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Agricultural Chemistry:
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Potential use as a pesticide or herbicide due to its bioactive properties.
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Limitations and Future Research Directions
While promising, the compound requires further evaluation:
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Toxicity studies to assess safety profiles.
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Optimization of synthetic pathways for scalability.
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Exploration of its interaction with biological targets via computational docking studies.
This detailed analysis highlights the significance of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate in various scientific domains, emphasizing its potential for future applications in medicine and industry.
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